
1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. The compound is also known as TAK-659 and is being studied for its application in treating certain types of cancers and autoimmune disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of complex urea derivatives involves multiple steps, including reactions with semicarbazide hydrochloride, concentrated sulfuric acid, and aromatic aldehydes to obtain Schiff bases and their further transformation. These synthetic pathways often aim to introduce specific functional groups that confer desired chemical or biological properties to the final compounds (George et al., 2010).
- Novel pyrazole derivatives with potential antimicrobial and anticancer activity have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. This research highlights the diverse biological activities that can be targeted through synthetic organic chemistry (Hafez et al., 2016).
Antimicrobial and Anticancer Applications
- Pyrazole and pyrimidine derivatives have been evaluated for their antimicrobial and anticancer activities, demonstrating the potential for similar compounds to serve as leads in the development of new therapeutic agents (Hafez et al., 2016).
- Synthesized quinazolines showed potential as antimicrobial agents against various bacteria and fungi, indicating the broad spectrum of activity that can be achieved with carefully designed organic compounds (Desai et al., 2007).
Corrosion Inhibition
- Urea derivatives have been evaluated for their efficacy as corrosion inhibitors for metals in acidic environments, showcasing the potential industrial applications of such compounds beyond biomedical research (Mistry et al., 2011).
Environmental Degradation
- Studies on the degradation of herbicides by fungi like Aspergillus niger illustrate the role of microorganisms in the bioremediation of chemical pollutants, which could be relevant for compounds with similar structures or environmental concerns (Sharma et al., 2012).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-13-22-16(12-17(23-13)25-7-9-27-10-8-25)20-5-6-21-18(26)24-15-4-2-3-14(19)11-15/h2-4,11-12H,5-10H2,1H3,(H,20,22,23)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSGABBGSYLEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

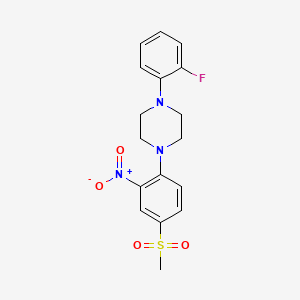
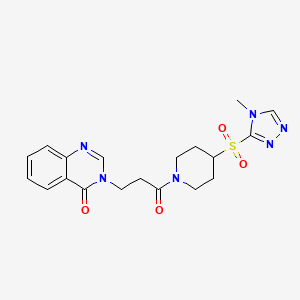
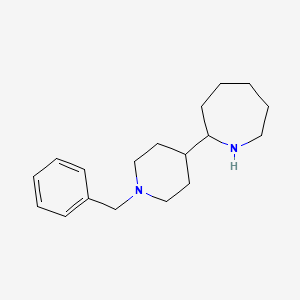
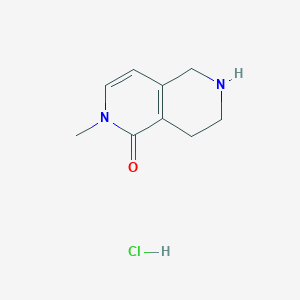
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2807359.png)
![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol](/img/structure/B2807362.png)

![8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2807366.png)
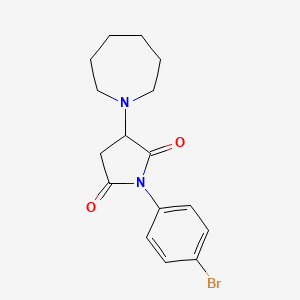
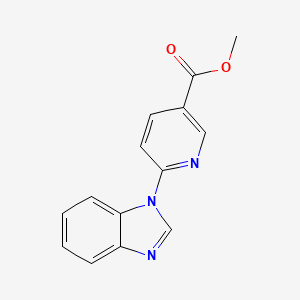
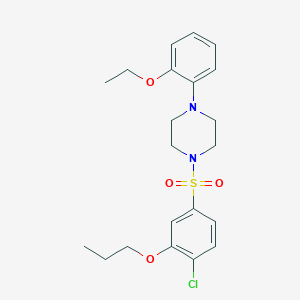
![5-[1-Amino-2-(2-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2807374.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2807377.png)